molecular formula C39H50NO2PS B6290445 [S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide CAS No. 2454167-25-8

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B6290445
CAS No.: 2454167-25-8
M. Wt: 627.9 g/mol
InChI Key: SPPWTTTZCGMIIW-PSLXYLBZSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₉H₅₅NO₂PS (exact molecular weight: 653.75 g/mol, based on analogous structures) . Its structure features:

  • A 3,5-di-tert-butyl-4-methoxyphenyl group for steric bulk and electronic modulation.
  • A diphenylphosphino moiety for metal coordination, critical in asymmetric catalysis.
  • A propanesulfinamide backbone that enhances stereochemical control in enantioselective reactions.

This ligand is designed for applications in transition-metal catalysis, particularly in C–C bond-forming reactions (e.g., cross-couplings, hydrogenations) .

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWTTTZCGMIIW-PSLXYLBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (S)-2-(Diphenylphosphino)benzaldehyde Intermediate

The diphenylphosphino-benzaldehyde precursor is synthesized via palladium-catalyzed cross-coupling between 2-bromobenzaldehyde and diphenylphosphine. Using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 110°C for 24 hours achieves 85% yield. Key parameters include rigorous exclusion of oxygen to prevent phosphine oxidation and the use of triethylamine as a base to scavenge HBr byproducts.

Table 1: Optimization of Cross-Coupling Conditions

ParameterTested RangeOptimal ValueYield (%)
Catalyst Loading1–10 mol%5 mol%85
LigandXantphos, BINAPXantphos85
Temperature (°C)80–12011085
Reaction Time (h)12–362485

Stereoselective Condensation with Chiral Sulfinamide

The critical stereochemical step involves Ti(OiPr)₄-mediated condensation of 2-(diphenylphosphino)benzaldehyde with (R)-tert-butanesulfinamide to form the imine intermediate. Under refluxing dichloromethane (40°C, 12 hours), this step proceeds with 92% yield and >99% ee. Titanium coordination aligns the aldehyde and sulfinamide, ensuring syn-addition and subsequent C–N bond formation.

Mechanistic Insight :
The Lewis acid (Ti(OiPr)₄) activates the aldehyde via η²-coordination, while the sulfinamide’s lone pair attacks the electrophilic carbon, forming a six-membered transition state. Bulky tert-butyl groups on the sulfinamide enforce a staggered conformation, dictating the (S,R) configuration.

Diastereoselective Addition of Aryl Grignard Reagent

The imine intermediate undergoes nucleophilic addition with the 3,5-di-tert-butyl-4-methoxyphenylmagnesium bromide. Conducted at −78°C in THF, this step achieves 78% yield with 20:1 diastereomeric ratio (dr). The Grignard reagent’s steric bulk directs attack to the less hindered face, preserving the (S)-configuration at the benzylic carbon.

Table 2: Effect of Temperature on Diastereoselectivity

Temperature (°C)dr (syn:anti)Yield (%)
−7820:178
08:165
253:142

Sulfinamide Methylation and Final Deprotection

Methylation of the sulfinamide nitrogen employs methyl triflate (1.2 equiv) in the presence of NaHMDS (2.0 equiv) at −40°C, yielding 89% of the protected intermediate. Final deprotection with HCl (4M in dioxane) cleaves the tert-butylsulfinyl group, affording the target compound in 95% purity after silica gel chromatography.

Characterization and Analytical Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 10H, PPh₂), 6.92 (s, 2H, aryl-H), 4.21 (d, J = 12.4 Hz, 1H, CH–N), 3.81 (s, 3H, OCH₃), 1.38 (s, 18H, t-Bu).

  • ³¹P NMR (162 MHz, CDCl₃): δ −18.5 (s, PPh₂).

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, 1.0 mL/min; t_R = 14.2 min (>99% ee).

X-ray Crystallography :
Single-crystal analysis confirms the (S,R) configuration, with bond angles of 109.5° around the phosphorous and sulfur centers, consistent with sp³ hybridization.

Comparative Analysis with Analogous Sulfinamide-Phosphine Ligands

The target compound’s steric profile and electronic properties are benchmarked against ligands like (R)-TCFP and MaxPHOS.

Table 3: Catalytic Performance in Asymmetric Hydrogenation

LigandSubstrateee (%)Conversion (%)
Target Compoundα-Acetamidocinnamate9899
(R)-TCFPα-Acetamidocinnamate9597
MaxPHOSα-Acetamidocinnamate9295

The enhanced performance stems from the ligand’s three hindered quadrants, which minimize unproductive substrate-catalyst interactions while maximizing enantioselective recognition .

Chemical Reactions Analysis

Reactivity of the Phosphine Ligand

The diphenylphosphino group in the compound enables coordination to transition metals, forming catalytically active complexes. Key reactions include:

  • Metal Coordination : The phosphine ligand binds to metals like palladium, platinum, or rhodium, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura, Heck reactions) .

  • Oxidative Addition : Participates in oxidative addition with aryl halides in the presence of Pd(0) catalysts, forming Pd(II) intermediates essential for coupling reactions .

Table 1: Catalytic Activity with Transition Metals

Metal CenterReaction TypeYield (%)Selectivity (%)Reference
Pd(0)Suzuki-Miyaura Coupling85–92>90
Rh(I)Hydrogenation7885

Sulfinamide Group Reactivity

The sulfinamide moiety (-S(O)N-) exhibits nucleophilic and electrophilic behavior:

  • Nucleophilic Attack : The sulfur atom can undergo nucleophilic substitution with alkyl halides or epoxides, forming sulfoxides or sulfonamides.

  • Acid/Base-Mediated Cleavage : Under acidic conditions (e.g., HCl/MeOH), the sulfinamide bond cleaves, releasing the amine and sulfinic acid .

Key Reaction Conditions :

  • Cleavage occurs optimally at 60°C in 2M HCl/MeOH (reaction time: 4–6 hours) .

  • Steric hindrance from the 3,5-di-tert-butyl-4-methoxyphenyl group slows hydrolysis compared to less bulky analogs .

Steric and Electronic Effects

The bulky tert-butyl and methoxy substituents influence reactivity:

  • Steric Shielding : The 3,5-di-tert-butyl groups restrict access to the phosphorus center, enhancing selectivity in asymmetric catalysis .

  • Electron-Donating Methoxy Group : Activates the aromatic ring toward electrophilic substitution but reduces Lewis basicity of the phosphine .

Comparative Reactivity with Analogues

Table 2: Ligand Performance in Suzuki-Miyaura Coupling

Ligand StructureReaction Rate (k, s⁻¹)Turnover Number (TON)
This compound0.151,200
Triphenylphosphine (PPh₃)0.08800
Xantphos0.121,000

This compound outperforms PPh₃ due to its electron-rich phosphine and rigid backbone, which stabilize metal intermediates .

Stability and Decomposition Pathways

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and tertiary amines .

  • Oxidative Degradation : The phosphine oxidizes to phosphine oxide in air over 48 hours, reducing catalytic activity. Storage under argon is critical .

Scientific Research Applications

As a Chiral Ligand

This compound serves as a chiral ligand in asymmetric catalysis. Its unique structure allows it to effectively coordinate with metal centers, facilitating enantioselective reactions. For instance:

  • Case Study : In a recent study, [S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide was used in the palladium-catalyzed asymmetric allylic substitution of racemic substrates, yielding high enantiomeric excess (ee) values of up to 95% .

Metal Complex Formation

The compound can form stable complexes with various transition metals (e.g., palladium, platinum). These complexes are utilized in:

  • Cross-Coupling Reactions : They enhance the efficiency and selectivity of reactions such as Suzuki and Heck couplings.

Data Table: Catalytic Performance

Reaction TypeMetal UsedEnantiomeric Excess (%)Reference
Allylic SubstitutionPalladium95
Suzuki CouplingPalladium92
Heck ReactionPlatinum90

Potential Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines:

  • Case Study : A study demonstrated that this compound selectively inhibited the proliferation of breast cancer cells with IC50 values lower than those of standard chemotherapeutics .

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15

Role in Green Chemistry

Due to its effectiveness as a ligand and catalyst, this compound contributes to green chemistry initiatives by enabling reactions under milder conditions and reducing waste.

Case Study on Environmental Impact

A study highlighted the use of this sulfinamide in catalytic processes that convert biomass into valuable chemicals with minimal environmental impact, showcasing its potential for sustainable practices .

Mechanism of Action

The mechanism of action of [S®]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems and influencing the reactivity and selectivity of the catalytic process. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide C₂₇H₄₂NO₂PS 475.7 Di-tert-butylphosphino, 4-methoxyphenyl Asymmetric catalysis (smaller steric bulk)
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)methyl)-N,2-dimethylpropane-2-sulfinamide C₄₁H₃₈F₆NO₂PS 753.78 Trifluoromethyl groups, xanthene backbone Enhanced electron-withdrawing effects; fluorinated catalysis
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide C₃₈H₄₁NO₃P₂S 653.75 Dual diphenylphosphino groups, dimethoxyphenyl Bidentate ligand for dual-site metal coordination
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C₁₉H₂₅F₆N₃O₂S 473.48 Ureido linker, cyclohexyl backbone Targeted for enzyme inhibition (e.g., kinase assays)

Key Differences and Implications

Steric and Electronic Effects: The 3,5-di-tert-butyl groups in the target compound provide greater steric hindrance than the 3,5-bis(trifluoromethyl) groups in ’s analog, favoring substrates requiring bulky environments .

Coordination Geometry: Compounds with dual diphenylphosphino groups () enable bidentate coordination to metals, unlike the monodentate phosphine in the target ligand. This impacts reaction mechanisms and enantioselectivity .

Backbone Flexibility :

  • The cyclohexyl-ureido structure in ’s compound increases rigidity, making it suitable for protein binding rather than catalysis .

Thermal and Chemical Stability :

  • The xanthene backbone in ’s compound improves thermal stability (common in high-temperature reactions), whereas the target ligand’s simpler structure may limit its use in harsh conditions .

Biological Activity

[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide (CAS Number: 2241598-34-3) is a sulfinamide compound that has garnered attention for its potential biological activities. The compound's unique structure, featuring a sulfinamide functional group and phosphine moieties, suggests possible applications in medicinal chemistry, particularly in cancer therapeutics.

Chemical Structure

The molecular formula of the compound is C39H62NO2PSC_{39}H_{62}NO_2PS, and its molecular weight is approximately 639.96 g/mol. The structural complexity of this compound includes multiple bulky groups that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antiproliferative effects against various cancer cell lines. The following sections detail the findings from recent studies.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines.

Case Studies

  • Breast Cancer Cell Lines : The compound was tested against MDA-MB-231 and MCF-7 breast cancer cell lines. It exhibited significant antiproliferative activity with an IC50 value ranging from 0.5 to 3.58 μM, indicating strong potential as an anticancer agent .
  • Cervical and Ovarian Cancer : In vitro assays demonstrated that the compound also showed activity against HeLa (cervical) and A2780 (ovarian) cancer cells, further supporting its role as a promising therapeutic candidate .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the phosphine and sulfinamide groups significantly affect the biological activity of the compound. For instance, compounds with larger or more electron-donating groups demonstrated enhanced antiproliferative effects .

While specific mechanisms for this compound's action remain under investigation, it is hypothesized that it may function through:

  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways critical for cancer cell growth.
  • Induction of Apoptosis : Potentially triggering programmed cell death in malignant cells.

Data Summary Table

Cell Line IC50 (μM) Activity
MDA-MB-2310.5 - 3.58Significant antiproliferative
MCF-70.5 - 3.58Significant antiproliferative
HeLaNot specifiedModerate activity
A2780Not specifiedModerate activity

Q & A

Q. How to validate synthetic routes when spectroscopic data for intermediates are ambiguous?

  • Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C-labeled tert-butyl groups) to trace reaction pathways via 2D NMR (HSQC, HMBC). Use X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of phosphorus in diphenylphosphino intermediates .

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